molecular formula C14H15NO B1268786 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 56018-32-7

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1268786
CAS RN: 56018-32-7
M. Wt: 213.27 g/mol
InChI Key: DRUVRRDEWCSBFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, often involves condensation reactions, halogenation, and functional group transformations. A notable method includes the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide, leading to novel pyrrole derivatives characterized by spectroscopy methods and quantum chemical calculations (Singh et al., 2013). These procedures highlight the versatility and complexity of synthesizing substituted pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including this compound, is characterized by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), among other spectroscopic methods. Computational studies, such as density functional theory (DFT), offer insights into the molecular geometry, electronic structure, and vibrational frequencies, providing a comprehensive understanding of the compound's molecular architecture (Singh et al., 2014).

Scientific Research Applications

Hydrogen-Bonding Patterns The hydrogen-bonding patterns in derivatives of dimethylpyrrole, including 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been explored. These studies are significant in understanding molecular structures and interactions, which are fundamental in developing new materials and pharmaceuticals (Senge & Smith, 2005).

Catalysis and Polymerization This compound and its derivatives have been used in synthesizing aluminum and zinc complexes. These complexes have shown efficacy in catalyzing the ring-opening polymerization of caprolactone, a key reaction in producing biodegradable polymers (Qiao, Ma, & Wang, 2011).

Spectroscopy and Computational Study The spectroscopic characteristics and computational studies of various pyrrole derivatives have provided valuable insights into their molecular structure and potential interactions. These studies are essential for the development of new compounds in material science and pharmacology (Singh, Rawat, & Sahu, 2014).

Catalyst Design Derivatives of this compound have been utilized in designing palladacycles. These compounds act as catalysts in various chemical reactions, which is fundamental for creating more efficient and sustainable chemical processes (Singh et al., 2017).

Multiple Interaction and Spectroscopy Analysis Research on carboxaldehydes of pyrrole, including this compound, has led to the synthesis of novel compounds. These have shown various applications through their spectroscopy analysis and interaction properties (Singh, Kumar, Tiwari, & Rawat, 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUVRRDEWCSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359595
Record name 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56018-32-7
Record name 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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